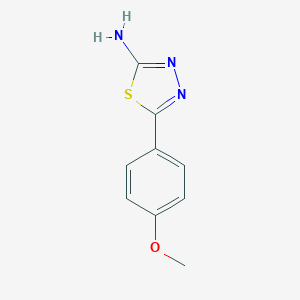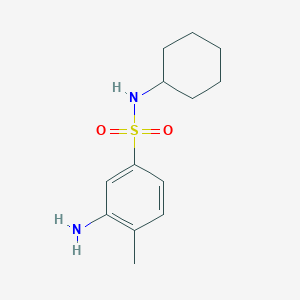
5-(4-メトキシフェニル)-1,3,4-チアゾール-2-アミン
説明
The compound 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This particular derivative is characterized by the presence of a methoxyphenyl group attached to the thiadiazole ring. The interest in such compounds is due to their diverse biological activities, including anticancer properties as seen in various synthesized derivatives .
Synthesis Analysis
The synthesis of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives often involves the reaction of hydrazine or its derivatives with carbon disulfide or thiocarboxylic acids to form the thiadiazole core, followed by further functionalization. For instance, the synthesis of related compounds has been achieved through reactions involving N-phenylhydrazinecarbothioamide and substituted benzoic acids . Another approach includes the amidation of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles with substituted benzoyl chloride . These methods highlight the versatility in synthesizing thiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is crucial for their biological activity. For example, the crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, have been determined, revealing hydrogen bonding motifs and (\pi)-(\pi) stacking interactions that contribute to their stability and potential intermolecular interactions . These structural features are important for the binding of these compounds to biological targets.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including metal complexation and further functionalization. Metal complexes of thiadiazole derivatives have been synthesized and characterized, indicating the ligand properties of these compounds . Additionally, the formation of formazans from thiadiazole derivatives through reactions with aldehydes and diazotisation has been reported, which is relevant for their antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives are influenced by their molecular structure. The presence of the methoxy group and the thiadiazole ring can affect the compound's solubility, melting point, and stability. The electronic properties, such as UV/visible absorption and fluorescence, are also determined by the molecular framework . These properties are essential for the compound's application as a pharmacological tool or as a lead compound in drug design.
科学的研究の応用
リノール酸オキシゲナーゼ活性の阻害
この化合物は、さまざまな癌や炎症モデルにおける異なる機能を持つ脂質過酸化酵素である哺乳類15-リポキシゲナーゼ(ALOX15)の活性を阻害する可能性について研究されてきました . リノール酸とアラキドン酸由来の代謝産物が病態生理学的役割を果たす疾患の治療法開発において、ALOX15の阻害は重要となる可能性があります。
ALOX15阻害のファーマコフォア
研究によると、5-(4-メトキシフェニル)-1,3,4-チアゾール-2-アミンは、ALOX15の異所性阻害に重要な共通のファーマコフォアを表す可能性があります . これは、より効果的な阻害剤の開発につながる可能性のある、類似の化合物の基質選択的阻害特性に基づいています。
医薬品合成と生化学
合成化合物である5-(4-メトキシフェニル)-1,3,4-チアゾール-2-アミンは、創薬、合成、生化学など、さまざまな科学研究用途に使用できます。 その反応性と他の生物分子との相互作用により、これらの分野で貴重なツールとなっています.
特性
IUPAC Name |
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBCFMCQLVRXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351161 | |
| Record name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1014-25-1 | |
| Record name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(methoxyphenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What intermolecular interactions are observed in the crystal structure of derivatives of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine?
A1: Research indicates that derivatives of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, specifically those incorporating a benzylidene group, exhibit both intra- and intermolecular hydrogen bonding. For instance, in the crystal structure of N‐Benzylidene‐5‐(4‐methoxyphenyl)‐1,3,4‐thiadiazol‐2‐amine, weak C—H⋯S and C—H⋯N hydrogen bonds contribute to the stability of the crystal structure []. Similarly, in 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine, intermolecular C—H⋯N hydrogen bonding links the molecules, forming a two-dimensional network within the crystal structure [].
Q2: How does the conformation of N‐Benzylidene‐5‐(4‐methoxyphenyl)‐1,3,4‐thiadiazol‐2‐amine vary within its crystal structure?
A2: The asymmetric unit of N‐Benzylidene‐5‐(4‐methoxyphenyl)‐1,3,4‐thiadiazol‐2‐amine contains two independent molecules. Interestingly, the dihedral angles between the planar rings within these two molecules are distinct []. This suggests conformational flexibility within the molecule, potentially influencing its packing and interactions within the crystal lattice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)








![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)

